1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
Description
Nuclear Magnetic Resonance (NMR) Signature Analysis
¹H NMR spectra reveal distinct signals:
¹³C NMR confirms carbonyl carbons at δ 170–175 ppm (C=O) and silicon-bonded carbons at δ 58–60 ppm (Si-O-C).
Table 3: Representative ¹H NMR Shifts
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Maleimide C=CH | 6.7–6.9 |
| Ethoxy (-OCH₂CH₃) | 3.7–3.9 / 1.2 |
| Propyl (-CH₂-) | 1.6–1.8 |
| Si-CH₂ | 0.6–0.8 |
Infrared (IR) Vibrational Mode Correlations
FTIR spectra exhibit characteristic absorptions:
- Maleimide ring : Strong C=O stretches at 1704 cm⁻¹ and ring deformation at 694 cm⁻¹ .
- Triethoxysilyl group : Asymmetric Si-O-C stretches at 1100–1000 cm⁻¹ and Si-C vibrations at 520 cm⁻¹ .
- Propyl chain : C-H stretches at 2850–2950 cm⁻¹ .
Table 4: Key IR Absorptions
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C=O (maleimide) | 1704 |
| Si-O-C (asymmetric) | 1100–1000 |
| Si-C | 520 |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) shows:
Fragmentation pathways involve cleavage at the propyl linker or ethoxy groups, consistent with silane-maleimide hybrids.
Table 5: Dominant Mass Fragments
| Fragment | m/z | Proposed Origin |
|---|---|---|
| 301 | Molecular ion | Intact compound |
| 286 | Loss of CH₃ | Ethoxy group cleavage |
| 258 | Loss of OCH₂CH₃ | Ethoxy elimination |
| 173 | Maleimide-propyl | Si-O bond rupture |
Properties
IUPAC Name |
1-(3-triethoxysilylpropyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5Si/c1-4-17-20(18-5-2,19-6-3)11-7-10-14-12(15)8-9-13(14)16/h8-9H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNIURCMPHHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C(=O)C=CC1=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067481 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29602-11-7 | |
| Record name | 1-[3-(Triethoxysilyl)propyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-triethoxysilylpropyl)pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
Step 1: Nucleophilic Attack
The primary amine group of 3-aminopropyltriethoxysilane attacks the electrophilic carbonyl carbon of maleic anhydride, opening the anhydride ring to form an amic acid intermediate.Step 2: Cyclodehydration
Upon heating, the amic acid undergoes intramolecular cyclization with the elimination of water, forming the imide ring characteristic of the pyrrole-2,5-dione moiety.Step 3: Preservation of Triethoxysilyl Group
The triethoxysilyl group remains intact during the reaction, enabling further functionalization or cross-linking through siloxane bond formation in subsequent applications.
Reaction Conditions
- Solvent: Toluene is commonly used due to its ability to dissolve both reactants and facilitate removal of water formed during cyclization.
- Temperature: Typically 80–120 °C to drive ring closure efficiently.
- Time: Reaction times vary from several hours up to 24 hours depending on scale and purity requirements.
- Atmosphere: Inert atmosphere (e.g., nitrogen) is preferred to prevent moisture-induced hydrolysis of triethoxysilyl groups.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up with optimization of:
- Continuous flow reactors for improved heat and mass transfer.
- Purification techniques such as recrystallization or chromatography to ensure high purity.
- Reaction monitoring through spectroscopic methods (e.g., NMR, IR) to confirm imide formation and triethoxysilyl group integrity.
Comparative Analysis of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Setup | Batch reactor with reflux | Continuous flow reactors |
| Solvent Use | Toluene or equivalent | Optimized solvent recovery systems |
| Reaction Time | 12–24 hours | Reduced via process intensification |
| Purification | Chromatography, recrystallization | Automated purification systems |
| Yield | Typically >85% | Optimized to >90% |
| Quality Control | NMR, IR, MS analysis | Real-time process analytical technology (PAT) |
Research Findings and Data Tables
| Parameter | Observed Value/Condition | Reference/Notes |
|---|---|---|
| Molecular Formula | C13H23NO5Si | PubChem, CAS Registry |
| Molecular Weight | 301.41 g/mol | PubChem |
| Boiling Point (Predicted) | 350.2 ± 25.0 °C | ChemicalBook (Predicted) |
| Density (Predicted) | 1.099 ± 0.06 g/cm³ | ChemicalBook (Predicted) |
| pKa (Predicted) | -2.21 ± 0.20 | ChemicalBook (Predicted) |
| Reaction Yield (Lab scale) | Up to 95% | Literature synthesis reports |
| Reaction Solvent | Toluene | Standard synthetic protocol |
| Reaction Temperature | 80–120 °C | Standard synthetic protocol |
| Reaction Time | 12–24 hours | Standard synthetic protocol |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where the triethoxysilyl group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] has found applications across various scientific disciplines:
Chemistry It serves as a precursor in the synthesis of advanced materials, including hybrid organic-inorganic polymers. The compound's triethoxysilyl group enables hydrolysis and condensation reactions, leading to the formation of robust siloxane bonds that enhance the stability and durability of the resulting materials.
Biology The compound is utilized in the modification of biomolecules for diverse biological studies.
Industry It is employed in the production of coatings, adhesives, and sealants, owing to its strong bonding properties.
Biological Activities
1H-Pyrrole-2,5-dione derivatives exhibit a range of promising biological activities, particularly in anticancer and antimicrobial research.
Anticancer Properties Certain derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-dione, have demonstrated the ability to inhibit the growth of various cancer cell lines, including colon cancer cells. These compounds interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting their potential as targeted antitumor agents.
Antimicrobial Activity These derivatives have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), indicating their potential in treating inflammatory conditions.
Material Science Applications
The compound's unique structure and reactivity make it a valuable component in the synthesis of advanced materials. The presence of the triethoxysilyl group allows for covalent bond formation with both organic and inorganic substrates, enhancing the stability and durability of the materials.
Coatings, Adhesives, and Sealants Due to its strong bonding properties, 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] is used in the production of coatings, adhesives and sealants.
Stem Cell Research
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- involves its ability to form covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form strong siloxane bonds. These bonds enhance the stability and durability of the materials in which the compound is incorporated .
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups: The pyrrole-2,5-dione core provides sites for nucleophilic reactions, while the triethoxysilyl group enables covalent bonding to inorganic surfaces (e.g., silica, metals) via hydrolysis and condensation .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include avoiding dust inhalation (P261) and immediate eye rinsing upon contact (P305+P351+P338) .
Structural and Functional Comparisons
Key Observations:
- Triethoxysilyl vs. Dithianyl: The triethoxysilyl group in the target compound enables inorganic surface bonding, whereas the dithianyl group in CAS 95337-91-0 introduces sulfur-based reactivity (e.g., coordination chemistry) .
- Polarity and Solubility: The aminobutyl derivative (CAS 952292-18-1) is hydrochloride salt, suggesting higher water solubility compared to the hydrophobic triethoxysilyl compound .
- Heterocyclic Complexity : The indole-thiazole-pyrrolopyridine derivative () has a multi-ring aromatic system, likely targeting biological receptors, unlike the simpler pyrrole-dione core of the triethoxysilyl compound .
Hazard Profiles
- Triethoxysilyl Compound : Moderate hazards (H302, H315, H319) focus on ingestion and irritation risks .
- Aminobutyl Derivative: No hazard data provided, but hydrochloride salts often require handling for corrosivity.
- Dithianyl Compound : Likely lower acute toxicity due to lack of reactive silane groups but may pose sulfur-related hazards (e.g., odor, reactivity) .
Biological Activity
Overview
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] (CAS No. 29602-11-7) is a chemical compound with the molecular formula C13H23NO5Si. It is recognized for its unique properties that facilitate strong bonding with both organic and inorganic materials. This compound is primarily utilized in the synthesis of advanced materials and has shown promising biological activities, particularly in the fields of anticancer and antimicrobial research.
The synthesis of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] typically involves the reaction of maleic anhydride with 3-aminopropyltriethoxysilane under controlled conditions. The reaction is often conducted in solvents like toluene at elevated temperatures to ensure optimal yield and purity. The compound's triethoxysilyl group allows it to undergo hydrolysis and condensation reactions, forming siloxane bonds that enhance material stability.
Anticancer Properties
Recent studies have highlighted the potential of 1H-Pyrrole-2,5-dione derivatives as effective inhibitors of cancer cell growth. For instance, derivatives such as 4-amino-3-chloro-1H-pyrrole-2,5-dione have been reported to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values ranging from approximately to M . These compounds were shown to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, indicating their potential as targeted antitumor agents .
Antimicrobial Activity
The antimicrobial efficacy of 1H-Pyrrole-2,5-dione derivatives has also been investigated. A study demonstrated that these compounds exhibit significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing promising results for these derivatives as potential antimicrobial agents .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, certain derivatives of 1H-Pyrrole-2,5-dione have demonstrated anti-inflammatory properties. These compounds were found to inhibit pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), suggesting their utility in treating inflammatory conditions .
The biological activity of 1H-Pyrrole-2,5-dione is largely attributed to its ability to form stable complexes with biological targets such as enzymes and receptors involved in cancer progression and inflammation. The triethoxysilyl group enhances its reactivity and interaction with biomolecules, allowing for effective modulation of biological pathways .
Comparative Analysis
To better understand the uniqueness of 1H-Pyrrole-2,5-dione compared to other similar compounds, a comparison table is provided below:
| Compound Name | Structure | Biological Activity | Notable Properties |
|---|---|---|---|
| 1H-Pyrrole-2,5-dione | Pyrrole Structure | Anticancer, Antimicrobial | Strong siloxane bonding |
| Maleimide | Maleimide Structure | Limited | Lacks triethoxysilyl group |
| 3-methyl-1H-pyrrole-2,5-dione | Methyl Pyrrole Structure | Moderate | Less versatile due to methyl substitution |
Case Study 1: Antitumor Activity
A study conducted by Kuznietsova et al. (2013) demonstrated that a specific derivative of 1H-Pyrrole-2,5-dione effectively inhibited tumor growth in a chemically induced colon cancer model in rats. The compound not only reduced tumor size but also exhibited low toxicity levels compared to conventional chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
Research by Garmanchuk et al. (2013) evaluated the antimicrobial activity of various pyrrole derivatives against clinical strains. The findings indicated that certain derivatives significantly inhibited bacterial growth at low concentrations, supporting their potential use in clinical settings.
Q & A
Q. Key Parameters :
| Step | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Maleic anhydride, APTES, DMF | 60–80°C | 75–85 | |
| 2 | H₂SO₄, THF | Reflux | 65–75 |
Note : Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency and purity. Confirm completion via TLC or HPLC .
Basic: How is this compound characterized using spectroscopic and chromatographic techniques?
Answer:
Standard characterization methods include:
- ¹H/¹³C NMR : Confirm the maleimide ring (δ 6.7–7.0 ppm for vinyl protons) and triethoxysilyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8 ppm for OCH₂) .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching, maleimide) and ~1100 cm⁻¹ (Si-O-C) .
- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ = 316.2 m/z .
- HPLC : Use C18 columns with acetonitrile/water (70:30) for purity analysis (>95%) .
Advanced: How can researchers optimize silane coupling efficiency in hybrid materials using this compound?
Answer:
The triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., SiO₂, cellulose). Optimization strategies include:
-
Surface Pretreatment : Plasma cleaning or acid etching to increase surface -OH density .
-
Reaction Conditions :
Parameter Optimal Range Effect Solvent Toluene/EtOH Prevents hydrolysis during coupling pH 4.5–5.5 Maximizes silanol condensation Time 12–24 hrs Ensures monolayer formation -
Validation : XPS or AFM to confirm surface functionalization .
Challenge : Competing hydrolysis of triethoxysilyl groups in aqueous environments. Use anhydrous solvents and controlled humidity .
Advanced: How to resolve contradictions in reported biological activities of pyrrole-2,5-dione derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from:
-
Structural Variants : Substituents on the pyrrole ring (e.g., electron-withdrawing groups) alter reactivity .
-
Assay Conditions :
Factor Impact Mitigation pH Affects protonation state of maleimide Standardize buffers (e.g., PBS pH 7.4) Cell Line Genetic variability Use ≥3 cell lines for validation
Q. Methodological Approach :
- Dose-Response Studies : Establish IC₅₀ curves to differentiate specific activity from nonspecific toxicity .
- Computational Modeling : Use DFT to predict electron density distribution and reactive sites .
Advanced: What computational methods predict the reactivity of this compound in crosslinking applications?
Answer:
Q. Example :
| Property | Value (eV) | Relevance |
|---|---|---|
| HOMO | -6.2 | Susceptibility to oxidation |
| LUMO | -1.8 | Electrophilicity for Michael addition |
Tools : COMSOL Multiphysics or Gaussian 16 for simulation .
Advanced: How to assess the compound’s stability under varying environmental conditions?
Answer:
-
Thermal Stability : TGA analysis (decomposition onset ~200°C) .
-
Hydrolytic Stability : Accelerated aging in buffers (pH 4–9) monitored via HPLC.
pH Half-life (25°C) Degradation Product 7 >30 days Silanol derivatives 9 7–10 days Maleamic acid
Recommendation : Store under inert atmosphere (N₂) at -20°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
